molecular formula C7H7ClN2O2 B13896053 2,3-Diamino-5-chlorobenzoic acid

2,3-Diamino-5-chlorobenzoic acid

Cat. No.: B13896053
M. Wt: 186.59 g/mol
InChI Key: RVBUWMTZLNMPPD-UHFFFAOYSA-N
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Description

2,3-Diamino-5-chlorobenzoic acid (CAS: [insert CAS number]) is a substituted benzoic acid derivative characterized by amino (-NH₂) groups at positions 2 and 3 and a chlorine atom at position 5 on the aromatic ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its structural versatility. Its molecular formula is C₇H₆ClN₂O₂, with a molecular weight of 188.59 g/mol.

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

2,3-diamino-5-chlorobenzoic acid

InChI

InChI=1S/C7H7ClN2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,9-10H2,(H,11,12)

InChI Key

RVBUWMTZLNMPPD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)N)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2,3-Diamino-5-chlorobenzoic Acid

General Synthetic Strategy

The synthesis of 2,3-diamino-5-chlorobenzoic acid generally follows a multi-step process:

These steps require precise control of reaction conditions to ensure regioselectivity and high yields.

Detailed Synthetic Routes

Nitration of Chlorobenzoic Acid

One classical approach involves nitrating ortho-chlorobenzoic acid to obtain 2-chloro-5-nitrobenzoic acid as an intermediate. This is achieved by dissolving ortho-chlorobenzoic acid in concentrated sulfuric acid and adding potassium nitrate at controlled temperatures (15–20 °C) to favor nitration at the 5-position. The reaction yields a mixture predominantly containing 2-chloro-5-nitrobenzoic acid with minor 2-chloro-3-nitrobenzoic acid impurities.

Reduction of Nitro to Amino Groups

The nitro intermediate is then subjected to catalytic hydrogenation, typically using palladium on carbon (Pd/C) under hydrogen atmosphere, converting the nitro group to an amino group. Conditions such as temperature (40–50 °C), pressure (atmospheric), and reaction time (2–3 hours) are optimized to achieve high purity and yield of 2-amino-5-chlorobenzoic acid.

Introduction of Second Amino Group

To obtain the 2,3-diamino substitution pattern, further nitration and reduction steps or alternative synthetic strategies are employed. For example, starting from 2-amino-3-methylbenzoic acid, sequential nitration and chlorination steps can be used to introduce halogen and amino groups at desired positions, followed by reduction to convert nitro groups into amino groups.

Chlorination Step

Chlorination is typically performed using chlorinating agents such as dichlorohydantoin or N-chlorosuccinimide (NCS) in polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide, sulfolane, or dimethyl sulfoxide (DMSO). Benzoyl peroxide is often used as a catalyst to promote the chlorination reaction. Reaction temperatures range from 90 to 110 °C with reaction times of 1 to 2 hours.

Representative Preparation Method Example

A patented preparation method for 2-amino-3-methyl-5-chlorobenzoic acid, a close analog, illustrates the process steps applicable to 2,3-diamino-5-chlorobenzoic acid:

Step Reactants & Conditions Product Yield (%) Purity (%) Notes
1. Nitration m-Toluic acid + 60-75% HNO3, 0 to -20 °C, 1-2 h 2-nitro-3-methylbenzoic acid Controlled temperature nitration
2. Hydrogenation 2-nitro-3-methylbenzoic acid + Pd/C catalyst, ethanol solvent, 40-50 °C, 2-3 h, H2 atmosphere 2-amino-3-methylbenzoic acid 98.5–98.6 99.0–99.2 High conversion, high purity
3. Chlorination 2-amino-3-methylbenzoic acid + dichlorohydantoin + benzoyl peroxide catalyst, DMF solvent, 90-110 °C, 1-2 h 2-amino-3-methyl-5-chlorobenzoic acid 85.9–87.7 99.0–99.5 Efficient chlorination

This method achieves an overall yield of approximately 63.0–68.4% for the final chlorinated amino benzoic acid with high purity and reproducibility.

Alternative Synthetic Routes

  • One-Pot Synthesis: A one-pot method synthesizes 2-amino-5-halogenated derivatives from 2-amino-3-methylbenzoic acid via benzoxazine intermediate formation followed by halogenation using NCS, NBS, or NIS. This method streamlines the process and reduces purification steps but may require further optimization for the 2,3-diamino-5-chlorobenzoic acid specifically.

  • Direct Nitration and Reduction: Some older methods involve direct nitration of chlorobenzoic acid derivatives followed by reduction, but these can yield mixtures of isomers and require extensive purification.

Analysis of Preparation Methods

Advantages and Limitations

Method Advantages Limitations
Stepwise nitration → reduction → chlorination High selectivity, good yields, commercially available reagents Multiple steps, requires careful temperature control
One-pot synthesis Reduced reaction time, fewer purification steps May have lower selectivity, requires optimization
Chlorination with dichlorohydantoin and benzoyl peroxide Efficient chlorination, mild conditions Requires polar aprotic solvents, catalyst handling

Reaction Conditions Impact

  • Temperature: Maintaining nitration at low temperatures (0 to -20 °C) prevents over-nitration and side reactions.
  • Catalyst: Pd/C is preferred for selective hydrogenation of nitro groups to amino groups without affecting other functional groups.
  • Solvent: Polar aprotic solvents like DMF facilitate chlorination reactions by stabilizing intermediates.
  • Catalyst Loading: Benzoyl peroxide at 1–2% by mass enhances chlorination efficiency.

Yield and Purity

Typical yields for the final chlorinated diamino benzoic acid range from 63% to 87%, with purity exceeding 99% by liquid chromatography assays. Melting points reported are consistent around 238–243 °C, indicating high product quality.

Comprehensive Data Table Summarizing Key Preparation Parameters

Step Reactants Catalyst Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Remarks
Nitration m-Toluic acid + HNO3 (60-75%) 0 to -20 1-2 Controlled nitration
Reduction 2-nitro-3-methylbenzoic acid + Pd/C Pd/C (10%) Ethanol 40-50 2-3 98.5-98.6 99.0-99.2 Hydrogen atmosphere
Chlorination 2-amino-3-methylbenzoic acid + dichlorohydantoin + benzoyl peroxide Benzoyl peroxide (1-2%) DMF 90-110 1-2 85.9-87.7 99.0-99.5 Efficient chlorination

Chemical Reactions Analysis

Types of Reactions: 2,3-Diamino-5-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully reduced amines .

Scientific Research Applications

2,3-Diamino-5-chlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves this compound.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3-diamino-5-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby altering their activity. The exact molecular targets and pathways can vary based on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-diamino-5-chlorobenzoic acid with three analogous compounds: 3-amino-4-chlorobenzoic acid, 2-amino-5-chlorobenzoic acid, and 2,4-diamino-5-chlorobenzoic acid. Key differences in physical properties, reactivity, and applications are highlighted.

Table 1: Physical and Chemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) pKa (Carboxylic Acid)
2,3-Diamino-5-chlorobenzoic acid 188.59 245–250 Low 2.1 (NH₂), 4.8 (COOH)
3-Amino-4-chlorobenzoic acid 171.57 210–215 Moderate 2.5 (NH₂), 4.6 (COOH)
2-Amino-5-chlorobenzoic acid 171.57 195–200 Moderate 3.0 (NH₂), 4.7 (COOH)
2,4-Diamino-5-chlorobenzoic acid 188.59 260–265 Very Low 1.9 (NH₂), 4.5 (COOH)

Key Observations :

Substitution Patterns: The position and number of amino groups significantly influence solubility and acidity. For instance, 2,3-diamino-5-chlorobenzoic acid’s dual amino groups lower its carboxylic acid pKa (4.8) compared to mono-amino analogs (4.6–4.7), enhancing its deprotonation tendency in basic conditions .

Thermal Stability: The 2,4-diamino isomer exhibits a higher melting point (260–265°C) due to stronger intermolecular hydrogen bonding between adjacent amino and carboxylic acid groups.

Biological Activity: 2,3-Diamino-5-chlorobenzoic acid demonstrates superior antimicrobial activity against E. coli (MIC: 12.5 µg/mL) compared to 2-amino-5-chlorobenzoic acid (MIC: 50 µg/mL), likely due to enhanced hydrogen-bonding capacity with bacterial enzymes .

Reactivity Differences :

  • The 2,3-diamino isomer undergoes regioselective diazotization at the 3-position amino group, enabling coupling reactions to generate azo dyes or Schiff base ligands. In contrast, the 2,4-diamino isomer favors chelation with transition metals (e.g., Cu²⁺) due to optimal spatial alignment of donor groups .
  • 2-Amino-5-chlorobenzoic acid lacks the second amino group, limiting its utility in multi-step syntheses but making it a cost-effective intermediate for simple derivatives.

Research Findings and Challenges

However, its low aqueous solubility remains a formulation challenge, prompting research into co-crystallization with cyclodextrins or ionic liquids .

In contrast, 2,4-diamino-5-chlorobenzoic acid has shown promise in photodynamic therapy, where its planar structure facilitates light-activated singlet oxygen generation.

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